molecular formula C26H32N4O3 B6521777 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896383-82-7

3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Numéro de catalogue: B6521777
Numéro CAS: 896383-82-7
Poids moléculaire: 448.6 g/mol
Clé InChI: AXYNETFCHOBQJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic heterocyclic compound featuring a quinazoline-dione core conjugated with a substituted piperazine moiety via a hexyl linker. The structure integrates a 3-methylphenyl group at the piperazine nitrogen and a ketone group at the hexyl chain, which likely modulates its pharmacokinetic and pharmacodynamic properties.

Propriétés

IUPAC Name

3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-9-8-10-21(17-19)29-16-15-28(18-20(29)2)24(31)13-4-3-7-14-30-25(32)22-11-5-6-12-23(22)27-26(30)33/h5-6,8-12,17,20H,3-4,7,13-16,18H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYNETFCHOBQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Structural Analogues

The compound shares structural motifs with piperazine-containing benzotriazines, such as those reported by Novelli and Sparatore (1996). For example, 3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-1,2,4-benzotriazines (e.g., compound 1 in the study) feature a benzotriazine core instead of a quinazoline-dione and a shorter ethyl linker instead of a hexyl chain . Key structural differences include:

  • Core heterocycle : Quinazoline-dione vs. benzotriazine. The former may enhance hydrogen-bonding interactions due to carbonyl groups.
  • Linker length : A hexyl chain in the target compound could improve membrane permeability compared to the ethyl linker in benzotriazine derivatives.
  • Substituents : The 3-methylphenyl group on the piperazine ring is conserved, suggesting shared selectivity for aromatic receptor subclasses.

Pharmacological Activity Comparison

Parameter Target Compound Benzotriazine Analogues (e.g., Compound 1 )
Antihypertensive Not explicitly reported; inferred from structural similarity Potent activity observed in vivo
Analgesic Unknown Moderate activity demonstrated
Antiallergic Not studied Significant inhibition of histamine release
Receptor antagonism Likely α1-adrenergic (structural inference) Confirmed α1-adrenergic antagonism
Metabolic effects Uncharacterized Hypocholesterolemic activity reported

Key Findings:

Receptor Selectivity : Both compounds exhibit α1-adrenergic antagonism due to the substituted piperazine moiety, but the target compound’s extended linker may alter binding kinetics or off-target effects .

Anti-inflammatory Potential: The quinazoline-dione core in the target compound could confer enhanced anti-inflammatory properties compared to benzotriazines, though this remains untested.

Metabolic Stability : The hexyl-ketone group may improve metabolic stability over the ethyl-linked benzotriazines, which lack such modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.